N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-11-19(24-15-9-7-14(21)8-10-15)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)26-2/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYUCWVMFBFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves three principal stages: (1) construction of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, (2) chlorination at position 7, and (3) amination with 4-fluoroaniline. This approach leverages cyclocondensation, electrophilic substitution, and nucleophilic aromatic substitution, respectively, drawing on methodologies detailed in patents and structure-activity relationship (SAR) studies.
Step 1: Synthesis of 3-(2-Methoxyphenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-7(4H)-one
Reaction Design and Conditions
The pyrazolo[1,5-a]pyrimidine core is assembled via cyclocondensation between 3-(2-methoxyphenyl)-1H-pyrazol-5-amine and ethyl acetoacetate. This reaction proceeds under acidic conditions (acetic acid, 110°C, 12 hours), yielding the 5-methyl-substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one. The regioselectivity of the cyclization is governed by the electronic and steric properties of the aminopyrazole, ensuring the 2-methoxyphenyl group occupies position 3 and the methyl group resides at position 5.
Key Data:
Step 2: Chlorination at Position 7
Chlorination Protocol
The 7-oxo group is converted to a chloro substituent using phosphorus oxychloride (POCl$$3$$) and tetramethylammonium chloride (TMAC) as a catalyst. Refluxing the pyrimidinone in POCl$$3$$ (5 equivalents) at 110°C for 6 hours affords the 7-chloro intermediate. TMAC enhances reactivity by stabilizing the transition state, reducing side reactions such as over-chlorination.
Optimization Insights:
Step 3: Introduction of the 4-Fluorophenylamino Group
Amination Reaction
The 7-chloro intermediate undergoes nucleophilic substitution with 4-fluoroaniline in dimethylformamide (DMF) at 120°C for 24 hours, facilitated by potassium carbonate (K$$2$$CO$$3$$) as a base. Microwave-assisted synthesis (150°C, 30 minutes) offers a 20% reduction in reaction time without compromising yield.
Performance Metrics:
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
An alternative route involves Suzuki-Miyaura coupling to install the 3-(2-methoxyphenyl) group post-cyclization. However, this method introduces complexity, requiring a boronic ester derivative of the pyrazolo[1,5-a]pyrimidine core and palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$), with yields marginally lower (60–65%).
Analytical Data and Characterization
Spectroscopic Validation
Thermal Properties
- Melting Point : 214–216°C (consistent with crystalline structure).
Optimization and Scale-Up Considerations
Solvent Selection
Replacing DMF with tert-amyl alcohol in the amination step reduces environmental impact while maintaining yield (68%).
Catalytic Enhancements
Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during chlorination improves reaction homogeneity, elevating yield to 85%.
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation Reactions
The compound is synthesized via cyclocondensation between 3-aminopyrazoles and β-dicarbonyl compounds. This method enables structural diversification at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
Example Reaction Pathway :
text3-Amino-4-cyanopyrazole + β-Dicarbonyl Electrophile → Pyrazolo[1,5-a]pyrimidine Core ↓ N-(4-Fluorophenyl)-3-(2-Methoxyphenyl)-5-Methyl Derivative
Key conditions include microwave irradiation (120°C, 20 minutes) to enhance regioselectivity .
| Step | Reagents/Conditions | Yield | Regioselectivity |
|---|---|---|---|
| Cyclocondensation | Microwave, DMF, 120°C | 65–78% | 7-Amino isomer favored |
| Functionalization | 4-Fluoroaniline, K2CO3, EtOH | 82% | N-substitution at C7 |
Functional Group Transformations
The 7-amine group undergoes nucleophilic substitution and acylation, while the 3-(2-methoxyphenyl) moiety participates in demethylation under acidic conditions .
Nucleophilic Substitution at C7
The electron-withdrawing fluorine on the 4-fluorophenyl group enhances electrophilicity at C7, enabling reactions with alkyl halides or sulfonating agents:
textN-(4-Fluorophenyl) Derivative + R-X → N-Alkylated Product
Example : Reaction with methyl iodide yields N-methyl-N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (82% yield).
Demethylation of Methoxy Groups
Treatment with HBr/acetic acid removes the 2-methoxy group, generating a hydroxyl derivative for further functionalization :
text3-(2-Methoxyphenyl) → 3-(2-Hydroxyphenyl)
Conditions : 48 hours reflux in 33% HBr/acetic acid (yield: 68%) .
Hydrolysis and Ring-Opening Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes hydrolysis under strong acidic or basic conditions, leading to ring-opening and formation of pyrazole-carboxamide derivatives .
Hydrolysis Mechanism :
textPyrazolo[1,5-a]pyrimidine + H2O/H+ → 5-Amino-1H-pyrazole-4-carboxamide + Byproducts
Conditions : 6M HCl, 100°C, 12 hours (yield: 55%) .
Substituent-Directed Reactivity
The 4-fluorophenyl and 2-methoxyphenyl groups influence reaction pathways:
| Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|
| 4-Fluorophenyl | Electron-withdrawing (-I) | Enhances electrophilicity at C7 for substitution |
| 2-Methoxyphenyl | Electron-donating (+M) | Stabilizes radical intermediates in oxidation |
Example : The 4-fluorophenyl group directs electrophilic aromatic substitution to the para position, while the 2-methoxyphenyl group favors ortho/para nitration .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar pyrazolo[1,5-a]pyrimidines due to its substitution pattern:
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H24FN7O
- Molecular Weight : 433.5 g/mol
- IUPAC Name : N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
The structure of this compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific kinases involved in cell division and survival pathways, leading to apoptosis in cancer cells. For instance, compounds from this class have demonstrated activity against aurora kinases, which are often overexpressed in tumors.
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal pathogens.
- In Vitro Studies : In laboratory settings, the compound has been evaluated for its ability to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicate effective inhibition at specific concentrations.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It may inhibit phosphodiesterase enzymes involved in inflammatory pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that the compound exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231) with an IC50 value indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Escherichia coli and Candida albicans, showing promising results with inhibition zones measured via disk diffusion methods.
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(4-bromophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development .
Biological Activity
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Structural Characteristics
The compound is characterized by a pyrazolo ring fused with a pyrimidine moiety, along with substituents that enhance its biological profile. The presence of the 4-fluorophenyl and 2-methoxyphenyl groups contributes to its lipophilicity, which may influence its interaction with various biological targets.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Antimycobacterial Activity : Compounds in this class have been studied for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives have shown promising results in inhibiting mycobacterial ATP synthase, crucial for the bacteria's energy production .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anticancer activity through various mechanisms, including enzyme inhibition and apoptosis induction in cancer cells .
- Psychopharmacological Effects : Certain derivatives have shown potential in treating neurological disorders by modulating neurotransmitter pathways .
The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that similar compounds may interact with key enzymes or proteins involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Notably:
- A study highlighted the synthesis and evaluation of various derivatives, including those similar to this compound. Some compounds exhibited significant anti-mycobacterial activity .
- Another investigation focused on the anticancer potential of pyrazolo[1,5-a]pyrimidines. It was found that certain substitutions on the pyrazolo ring could enhance cytotoxicity against specific cancer cell lines .
Comparative Analysis
The following table summarizes the structural features and biological activities of various related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Chlorine substitution | Antimycobacterial |
| 3-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Fluorine substitution | Antiviral |
| 3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Methoxy substitution | Anticancer |
Q & A
Basic: What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility and reactivity .
- Catalysts : Triethylamine is often used to neutralize acidic byproducts and improve reaction efficiency .
- Temperature : Multi-step reactions may require reflux conditions (e.g., 80–120°C) to drive cyclization and reduce side products .
- Purification : Techniques like column chromatography or HPLC ensure high purity (>95%), critical for pharmacological studies .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl and methoxyphenyl groups) and detects impurities .
- X-ray crystallography : Resolves bond angles and torsion angles, critical for validating the pyrazolo[1,5-a]pyrimidine core and substituent orientations .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H19FN4O) and isotopic patterns .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral) for structurally similar pyrazolo[1,5-a]pyrimidines?
Answer:
- Comparative SAR studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity drivers .
- Target-specific assays : Use kinase inhibition or receptor-binding assays to identify mechanisms (e.g., KDR kinase inhibition vs. benzodiazepine receptor modulation) .
- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to explain divergent activities .
Advanced: What experimental strategies can elucidate the mechanism of action for this compound in cancer models?
Answer:
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated vs. untreated cancer cells .
- Kinase activity panels : Screen against 100+ kinases to pinpoint targets (e.g., AKT1 or MAPK pathways) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways .
- In vivo xenograft models : Validate efficacy and toxicity in rodent models, correlating plasma concentrations with tumor regression .
Basic: How do substituents like the 4-fluorophenyl and 2-methoxyphenyl groups influence this compound’s physicochemical properties?
Answer:
- Lipophilicity : Fluorine increases membrane permeability (logP ~3.2), while methoxy groups enhance solubility in polar solvents .
- Electron effects : The electron-withdrawing fluorine stabilizes aromatic rings, whereas methoxy’s electron-donating nature affects charge distribution in the pyrimidine core .
- Bioavailability : Substituents balance solubility and permeability, achieving optimal bioavailability (e.g., >50% in rodent models) .
Advanced: How can computational methods accelerate the design of derivatives with improved selectivity?
Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthesis .
- Molecular dynamics simulations : Model binding stability with targets (e.g., 10-ns simulations to assess protein-ligand interactions) .
- Machine learning : Train models on existing SAR data to predict bioactivity and ADMET properties for virtual libraries .
Basic: What are the stability challenges for this compound under varying storage conditions?
Answer:
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the pyrazolo-pyrimidine core .
- Temperature : Store at –20°C in inert atmospheres (argon) to avoid hydrolysis of the amine group .
- pH stability : Buffered solutions (pH 6–8) prevent protonation/deprotonation of the pyrimidine nitrogen .
Advanced: How can researchers validate the compound’s enzyme inhibition kinetics in vitro?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to enzymes like kinases .
- IC50 determination : Dose-response curves using fluorogenic substrates (e.g., Z-LYTE assays) .
- Crystallography : Co-crystal structures resolve binding modes (e.g., hydrogen bonds with catalytic lysine residues) .
Advanced: What strategies address low yield in the final cyclization step of the synthesis?
Answer:
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 20–30% .
- Catalyst screening : Test Pd/C or CuI for cross-coupling steps to minimize byproducts .
- Solvent optimization : Switch from DMF to DMSO to stabilize intermediates during cyclization .
Basic: Which databases or tools are recommended for accessing structural and bioactivity data on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
